Aficamten

Vue d'ensemble

Description

Aficamten est un nouvel inhibiteur de la myosine cardiaque développé pour le traitement de la cardiomyopathie hypertrophique obstructive. Cette affection est caractérisée par l’épaississement anormal du muscle cardiaque, ce qui peut obstruer le flux sanguin et entraîner diverses complications cardiaques. This compound agit en réduisant l’hypercontractilité du muscle cardiaque, améliorant ainsi la fonction cardiaque et atténuant les symptômes associés à la cardiomyopathie hypertrophique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Aficamten est synthétisé par une série de réactions chimiques à partir de composés d’indoline. L’optimisation de ces composés a mené à la découverte d’un analogue de l’indane possédant des propriétés médicamenteuses améliorées. La voie de synthèse implique plusieurs étapes, y compris la formation d’intermédiaires clés et leur fonctionnalisation subséquente pour produire le produit final .

Méthodes de production industrielle : La production industrielle d’this compound implique le passage à l’échelle de la voie de synthèse utilisée en laboratoire. Cela comprend l’optimisation des conditions réactionnelles pour assurer un rendement élevé et une pureté du produit final. Le processus est conçu pour être efficace et rentable, en tenant compte des réglementations environnementales et de sécurité .

Analyse Des Réactions Chimiques

Types de réactions : Aficamten subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa synthèse et sa modification afin d’améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées pour introduire des groupes fonctionnels spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite traités pour produire de l’this compound. Chaque étape est soigneusement surveillée pour s’assurer que les transformations chimiques souhaitées se produisent efficacement .

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il sert de composé modèle pour l’étude de l’inhibition de la myosine cardiaque et de ses effets sur la contractilité musculaire. En biologie, l’this compound est utilisé pour étudier les mécanismes moléculaires sous-jacents à la cardiomyopathie hypertrophique. En médecine, il est étudié comme agent thérapeutique pour le traitement des affections cardiaques associées à l’hypercontractilité. Sur le plan industriel, les méthodes de synthèse et de production de l’this compound fournissent des renseignements sur les processus de fabrication de médicaments efficaces .

Applications De Recherche Scientifique

Aficamten has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying cardiac myosin inhibition and its effects on muscle contractility. In biology, this compound is used to investigate the molecular mechanisms underlying hypertrophic cardiomyopathy. In medicine, it is being explored as a therapeutic agent for treating heart conditions associated with hypercontractility. Industrially, this compound’s synthesis and production methods provide insights into efficient drug manufacturing processes .

Mécanisme D'action

Aficamten exerce ses effets en se liant au domaine catalytique de la myosine cardiaque, une protéine responsable de la contraction musculaire. En stabilisant l’interaction faible initiale entre la myosine et l’actine, l’this compound réduit le nombre de ponts transversaux actine-myosine actifs pendant chaque cycle cardiaque. Cela entraîne une diminution de la contractilité musculaire et une amélioration de la fonction cardiaque. Les cibles et les voies moléculaires impliquées comprennent l’inhibition de l’activité ATPasique de la myosine et la stabilisation de l’état pré-coup de force de la myosine .

Composés similaires :

Mavacamten : Un autre inhibiteur de la myosine cardiaque utilisé pour le traitement de la cardiomyopathie hypertrophique.

Omécamtiv mécarbil : Un activateur de la myosine utilisé pour le traitement de l’insuffisance cardiaque.

Comparaison : this compound se distingue par sa demi-vie humaine plus courte et ses interactions médicamenteuses moins nombreuses par rapport au mavacamten. Cela en fait une option de traitement préférable pour les patients atteints de cardiomyopathie hypertrophique obstructive. Contrairement à l’omécamtiv mécarbil, qui active la myosine, l’this compound inhibe la myosine, ce qui offre une approche thérapeutique différente pour la prise en charge des affections cardiaques .

Comparaison Avec Des Composés Similaires

Mavacamten: Another cardiac myosin inhibitor used for treating hypertrophic cardiomyopathy.

Omecamtiv Mecarbil: A myosin activator used for treating heart failure.

Comparison: Aficamten is unique in its shorter human half-life and fewer drug-drug interactions compared to mavacamten. This makes it a preferable treatment option for patients with obstructive hypertrophic cardiomyopathy. Unlike omecamtiv mecarbil, which activates myosin, this compound inhibits myosin, providing a different therapeutic approach for managing cardiac conditions .

Activité Biologique

Aficamten (CK-274) is a novel small-molecule cardiac myosin inhibitor developed for the treatment of obstructive hypertrophic cardiomyopathy (oHCM). Its mechanism of action involves the selective inhibition of cardiac myosin, which reduces myocardial contractility and alleviates symptoms associated with oHCM. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on recent research findings.

This compound functions by binding to cardiac myosin at a specific allosteric site, thereby stabilizing a state that reduces ATPase activity and prevents myosin from transitioning into a force-producing state. This mechanism effectively decreases the number of active actin-myosin cross-bridges during each cardiac cycle, leading to reduced myocardial hypercontractility.

The compound was identified through high-throughput screening and underwent extensive optimization to enhance its pharmacokinetic properties, including a predicted human half-life suitable for once-daily dosing and minimal drug-drug interactions due to its metabolism by various cytochrome P450 enzymes .

Study Overview

This compound's efficacy has been evaluated in several clinical trials, notably the SEQUOIA-HCM trial. This phase 3 trial randomized patients with symptomatic oHCM to receive either this compound or placebo for 24 weeks. Key outcomes assessed included improvements in exercise capacity, symptom burden, and hemodynamic parameters.

Results Summary

The results from the SEQUOIA-HCM trial demonstrated significant improvements in various clinical endpoints:

| Outcome Measure | This compound Group | Placebo Group | P-Value |

|---|---|---|---|

| Complete Hemodynamic Response (%) | 68% | 7% | <0.001 |

| Improvement in NYHA Class (%) | 71% | 42% | <0.002 |

| Enhanced Exercise Capacity (≥1.5 mL/kg/min) | 47% | 24% | <0.001 |

| Decrease in NT-proBNP ≥50% (%) | 84% | 8% | <0.001 |

These findings indicate that this compound not only alleviates symptoms but also improves hemodynamic function and exercise capacity in patients with oHCM .

Exercise Performance

In a detailed analysis of exercise performance, this compound treatment resulted in a significant increase in peak oxygen uptake (pVO2). The treatment group exhibited a mean improvement in pVO2 compared to placebo, with large improvements (≥3.0 mL/kg/min) occurring more frequently among those receiving this compound (32% vs. 16%) .

Health Status Improvement

Health status assessments showed that patients treated with this compound experienced substantial improvements across various metrics:

- Kansas City Cardiomyopathy Questionnaire (KCCQ) : More than 29% of patients reported significant health status improvements (≥20 points) compared to 12.4% in the placebo group.

- Symptom Assessment Questionnaire (SAQ) : Similar trends were observed, with 31.2% of this compound patients reporting significant improvement compared to 13.9% on placebo .

Safety Profile

This compound has demonstrated a favorable safety profile with minimal adverse effects reported during clinical trials. The most common side effects included mild to moderate reductions in left ventricular ejection fraction (LVEF), which were manageable through dose adjustments without necessitating treatment interruptions .

Propriétés

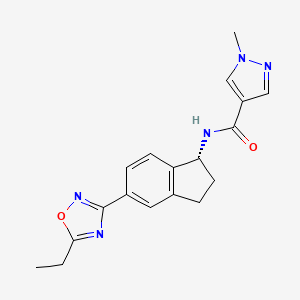

IUPAC Name |

N-[(1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-3-16-21-17(22-25-16)12-4-6-14-11(8-12)5-7-15(14)20-18(24)13-9-19-23(2)10-13/h4,6,8-10,15H,3,5,7H2,1-2H3,(H,20,24)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVAZWDIRCRMTM-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=NO1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364554-48-1 | |

| Record name | Aficamten [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2364554481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1R)-5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)- 1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFICAMTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1I77MH6K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.